![molecular formula C18H19NO4S B2925043 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide CAS No. 1170602-36-4](/img/structure/B2925043.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide, also known as BDP-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDP-1 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 and Bax, which plays a critical role in regulating cell death.
Wirkmechanismus
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide works by binding to the BH3-binding groove of Bcl-2, which prevents the interaction between Bcl-2 and Bax. This interaction is critical for the regulation of apoptosis, as Bcl-2 inhibits the pro-apoptotic activity of Bax. By blocking this interaction, this compound promotes the activation of the intrinsic apoptotic pathway, which leads to the death of cancer cells or damaged cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the reduction of tumor growth, the protection of neurons, and the improvement of cardiac function. This compound has also been shown to modulate the expression of several genes involved in apoptosis, cell cycle regulation, and DNA damage response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide is its specificity for the Bcl-2/Bax interaction, which makes it a valuable tool for studying the regulation of apoptosis. This compound has also been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to study the structure-activity relationship of this compound and develop more potent and selective inhibitors of the Bcl-2/Bax interaction. Furthermore, the use of this compound in combination with other therapeutic agents, such as chemotherapy and radiation therapy, should be explored to enhance their efficacy and reduce their side effects. Finally, the development of new formulations of this compound with improved solubility and bioavailability could expand its use in experimental settings.
Synthesemethoden
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide involves several steps, including the preparation of the starting materials, the coupling reaction, and the purification process. The starting materials are 2-(benzo[d][1,3]dioxol-5-yloxy)ethanol and 3-(phenylthio)propanoic acid, which are commercially available or can be synthesized in-house. The coupling reaction is carried out using standard peptide coupling reagents, such as HATU or EDC, in the presence of a base, such as DIPEA or TEA. The final product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide has been investigated for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer, this compound has been shown to induce apoptosis in cancer cells by blocking the interaction between Bcl-2 and Bax, which leads to the activation of the intrinsic apoptotic pathway. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In neurodegenerative disorders, this compound has been shown to protect neurons from apoptosis and oxidative stress, which are common features of these diseases. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce myocardial infarction size in animal models.
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(8-11-24-15-4-2-1-3-5-15)19-9-10-21-14-6-7-16-17(12-14)23-13-22-16/h1-7,12H,8-11,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFQAVUXPNTHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

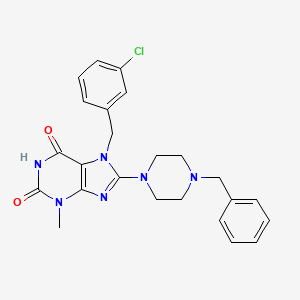
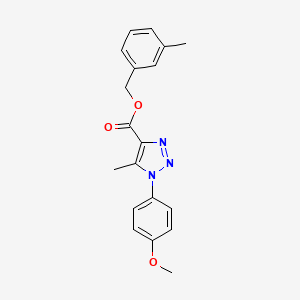


![6-(2-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2924969.png)
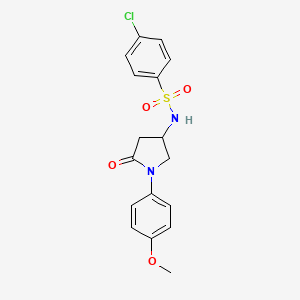
![(Z)-methyl 2-(2-((2-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924972.png)
![3-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2924974.png)
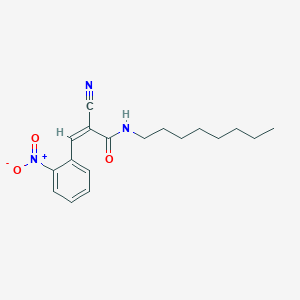
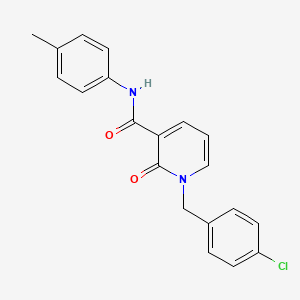
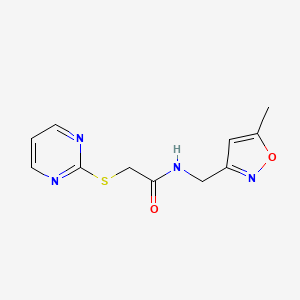
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,5-dimethoxybenzoic acid](/img/structure/B2924981.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2924983.png)